Propentofylline, also known by its developmental code HWA 285, is a xanthine derivative with neuroprotective properties. It functions primarily as a phosphodiesterase inhibitor and an adenosine reuptake inhibitor, which contributes to its potential therapeutic applications in neurodegenerative conditions such as Alzheimer's disease and multi-infarct dementia. Propentofylline has also been studied for its vasodilatory effects, making it a candidate for treating ischemic stroke and is utilized in veterinary medicine for older dogs .
Propentofylline is classified as a small organic molecule within the broader category of xanthines, which are purine derivatives characterized by a ketone group at specific carbon positions. Its chemical formula is , and it has a molecular weight of approximately 306.36 g/mol . The compound is recognized under various identifiers, including CAS number 55242-55-2 and DrugBank accession number DB06479 .
The synthesis of propentofylline typically begins with xanthine derivatives, involving multiple steps that may vary based on desired yield and purity. While specific methods are detailed in literature, the general approach includes:
Specific methodologies may include the use of solvents like acetonitrile or chloroform, depending on the solubility requirements of intermediates and final products .
Propentofylline's structure can be represented by its IUPAC name, 3-methyl-1-(5-oxohexyl)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. The molecular structure features:
Propentofylline undergoes several chemical reactions relevant to its pharmacological activity:
The mechanism through which propentofylline exerts its effects involves several pathways:
Propentofylline has several notable scientific applications:
CAS No.: 22502-03-0
CAS No.:
CAS No.:
CAS No.: 20411-84-1
CAS No.: 134029-48-4
CAS No.: